molecular formula C13H14N2O2S2 B2562918 Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 689772-62-1

Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2562918
CAS No.: 689772-62-1
M. Wt: 294.39
InChI Key: FDBWPJYQDOXZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone, an amine, and a thiol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the various substituents attached to it. These include a methyl group, an amino group, and a phenyl group with two methyl substituents .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, or it could be acylated or alkylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformations and Synthesis : Research has shown the utility of related compounds in synthesizing various heterocyclic compounds, demonstrating their versatility in chemical transformations (Žugelj et al., 2009). For instance, transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlight the potential for creating new molecules with varied properties.
  • Cross-Claisen Condensation : The compound's derivatives are used in the synthesis of constrained heterocyclic γ-amino acids, which mimic secondary structures of proteins, showing its importance in designing bioactive molecules (Mathieu et al., 2015).

Photophysical Properties and Applications

  • Photophysical Properties : Studies have explored the photophysical properties of thiazole derivatives, indicating their potential in fluorescent molecule development for various applications, including sensing hazardous compounds and metals (Murai et al., 2018). This research demonstrates the role of sulfur-containing functional groups in modifying electronic structures of thiazoles.

Pharmaceutical Applications

  • Antiproliferative Activity : Research into thiazolidine derivatives has identified compounds with significant antiproliferative activity against various human cancer cell lines, suggesting potential therapeutic applications (Chandrappa et al., 2008). This highlights the potential of Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate derivatives in developing new anticancer drugs.

Material Science and Sensing Applications

  • Luminescence Sensing : Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, showing selective sensitivity to benzaldehyde derivatives. These complexes serve as potential fluorescence sensors, indicating the compound's applicability in material sciences and sensing technologies (Shi et al., 2015).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

Thiazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. Future research on this compound could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-5-4-6-8(2)9(7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBWPJYQDOXZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.